2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide
Overview
Description
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide is a complex organic compound that features a quinazoline core and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of 2-aminobenzamides with suitable carbonyl compounds under acidic or basic conditions.
Introduction of the Indole Moiety: The indole group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate indole derivatives.
Final Coupling: The final step involves coupling the quinazoline and indole intermediates through an amide bond formation, often using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the quinazoline core using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Oxidized indole derivatives
Reduction: Reduced quinazoline derivatives
Substitution: Substituted acetamide derivatives
Scientific Research Applications
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain kinases, while the indole moiety can interact with various protein targets. These interactions can modulate signaling pathways and lead to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide: Lacks the indole moiety, making it less versatile in biological interactions.
N-[1-(1H-indol-3-yl)propan-2-yl]acetamide: Lacks the quinazoline core, reducing its potential kinase inhibitory activity.
Uniqueness
The combination of the quinazoline and indole moieties in 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide provides a unique scaffold that can interact with a diverse range of biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-13(10-14-11-22-17-8-4-2-6-15(14)17)23-19(26)12-25-20(27)16-7-3-5-9-18(16)24-21(25)28/h2-9,11,13,22H,10,12H2,1H3,(H,23,26)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXCKSJYFKUQHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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